molecular formula C8H6BrF3N4 B12855687 8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine

8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B12855687
M. Wt: 295.06 g/mol
InChI Key: HJOQBDCUCFBYGU-UHFFFAOYSA-N
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Description

8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom, a trifluoroethyl group, and a triazolopyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions typically involve heating the reactants in a microwave oven for a short duration, resulting in good-to-excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the microwave-mediated synthesis. This would require optimization of reaction conditions, such as temperature, time, and reactant concentrations, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

    Condensation Reactions: The triazolopyridine core can participate in condensation reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound would depend on the type of reaction and the reagents used. For example, substitution reactions would yield products where the bromine atom is replaced by another group.

Scientific Research Applications

8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is of interest for its potential biological activities, such as acting as inhibitors for various enzymes and receptors.

    Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.

    Material Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with biological targets and pathways.

Mechanism of Action

The mechanism of action of 8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in various biological effects. The exact pathways and molecular targets involved would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    8-bromo-[1,2,4]triazolo[1,5-a]pyridine: This compound shares the triazolopyridine core but lacks the trifluoroethyl group.

    6-bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.

Uniqueness

8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to the presence of both the bromine atom and the trifluoroethyl group, which confer specific chemical and biological properties

Properties

Molecular Formula

C8H6BrF3N4

Molecular Weight

295.06 g/mol

IUPAC Name

8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine

InChI

InChI=1S/C8H6BrF3N4/c9-5-2-1-3-16-6(5)14-15-7(16)13-4-8(10,11)12/h1-3H,4H2,(H,13,15)

InChI Key

HJOQBDCUCFBYGU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2NCC(F)(F)F)C(=C1)Br

Origin of Product

United States

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